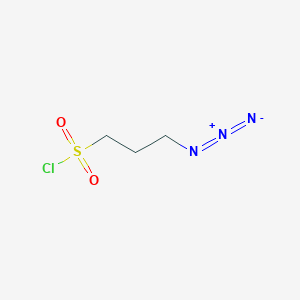
3-Azidopropane-1-sulfonyl chloride
概要
説明
3-Azidopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H6ClN3O2S and a molecular weight of 183.61700 . It is commonly used in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of 3-Azidopropane-1-sulfonyl chloride consists of three carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Sulfonyl chlorides, including 3-Azidopropane-1-sulfonyl chloride, are known to undergo a variety of chemical reactions. For instance, they can react with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .科学的研究の応用
Enzymatic Inhibitor Synthesis
3-Azidopropane-1-sulfonyl chloride: is utilized as an intermediate in the synthesis of various enzymatic inhibitors . These inhibitors play a crucial role in studying enzyme kinetics and understanding the mechanism of enzyme-catalyzed reactions. They are also pivotal in the development of drugs targeting specific enzymes related to diseases.
Generation of Chiral Sultams
The compound is involved in the generation and trapping of derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to produce chiral sultams . Chiral sultams are important in the field of asymmetric synthesis, which is essential for producing enantiomerically pure substances used in pharmaceuticals.
Sultone Formation
Similarly, 3-Azidopropane-1-sulfonyl chloride is used to create sultones, which are cyclic sulfonate esters . Sultones are valuable intermediates in organic synthesis and have applications in medicinal chemistry for the development of therapeutic agents.
Pharmaceutical Intermediates
This chemical serves as a key intermediate in the preparation of pharmaceutical intermediates . These intermediates are crucial components in the drug development process, allowing for the production of a wide range of pharmacologically active compounds.
Research on Azides
3-Azidopropane-1-sulfonyl chloride: is a significant azide compound used in research to explore the chemistry of azides . Azides are known for their application in click chemistry, a powerful tool for joining molecules together quickly and reliably, which is widely used in bioconjugation and drug discovery.
Material Science
The reactivity of azides present in 3-Azidopropane-1-sulfonyl chloride can be harnessed in material science for the modification of surfaces or the creation of novel polymers with unique properties .
Bioorthogonal Chemistry
Azides are also pivotal in bioorthogonal chemistry, where they are used for labeling biomolecules in living systems without interfering with natural biochemical processes . 3-Azidopropane-1-sulfonyl chloride , due to its azide functionality, could be used in developing new bioorthogonal reactions.
Synthesis of Azido Sugars
Lastly, the compound can be used in the synthesis of azido sugars, which are important in glycoscience for studying carbohydrate-protein interactions and developing glycotherapeutics .
Safety And Hazards
The safety data sheet for 3-Azidopropane-1-sulfonyl chloride suggests that it should be handled with care. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing .
特性
IUPAC Name |
3-azidopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXLSOOPLSSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidopropane-1-sulfonyl chloride | |
CAS RN |
1034192-11-4 | |
| Record name | 3-azidopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

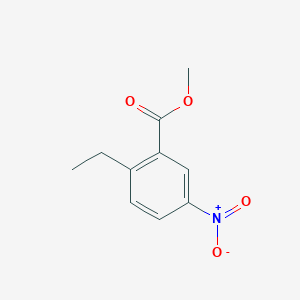

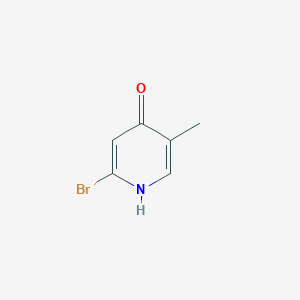





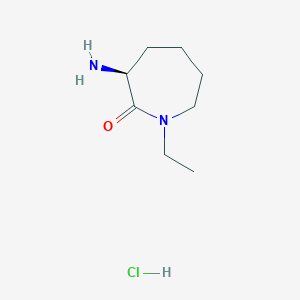
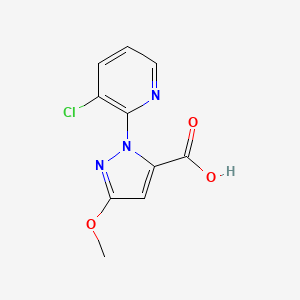
![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)

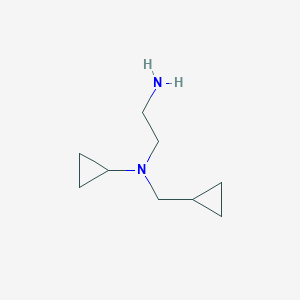
![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)